![molecular formula C28H42N2O2 B1680215 2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol CAS No. 82058-16-0](/img/structure/B1680215.png)
2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol
Overview
Description
NSC-33994 is a selective inhibitor of JAK2.
Scientific Research Applications
I have conducted extensive searches to gather information on NSC 33994 and its applications in scientific research. However, the available information is predominantly focused on its role as a JAK2 inhibitor in medical research, particularly effective against the Jak2-V617F mutation found in myeloproliferative neoplasms . This mutation is associated with conditions such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis.
Medical Research: JAK2 Inhibition
NSC 33994 has been identified as a potent and specific inhibitor of JAK2, a tyrosine kinase that plays a crucial role in cytokine-mediated signal transduction. The inhibition of JAK2 is significant because it can prevent the phosphorylation and activation of STAT proteins, which are involved in cell proliferation and survival . This makes NSC 33994 a valuable compound for studying and potentially treating myeloproliferative disorders.
Mechanism of Action
Target of Action
NSC 33994, also known as G6, is a selective inhibitor of Janus Kinase 2 (JAK2) . JAK2 is a crucial player in cytokine-mediated signal transduction .
Mode of Action
NSC 33994 interacts with JAK2 and inhibits its activity. It has been found to reduce the levels of phospho-JAK2 in both a dose- and time-dependent manner . The compound has an IC50 value of 60 nM, indicating its potent inhibitory effect on JAK2 .
Biochemical Pathways
The inhibition of JAK2 by NSC 33994 affects the JAK-STAT signaling pathway. Normally, activated JAKs phosphorylate specific tyrosine residues, leading to the recruitment and activation of STAT proteins . These activated STATs then translocate into the nucleus where they alter specific gene transcription patterns . By inhibiting JAK2, NSC 33994 disrupts this pathway, potentially affecting gene transcription.
Result of Action
The inhibition of JAK2 by NSC 33994 leads to a reduction in the levels of phospho-JAK2 . This could potentially affect the function of various cells, particularly those involved in hematopoiesis, as JAK2 plays a crucial role in this process .
properties
IUPAC Name |
2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N2O2/c1-7-25(21-13-15-27(31)23(17-21)19-29(9-3)10-4)26(8-2)22-14-16-28(32)24(18-22)20-30(11-5)12-6/h13-18,31-32H,7-12,19-20H2,1-6H3/b26-25+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNJFVBKASKGEU-OCEACIFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC(=C(C=C1)O)CN(CC)CC)C2=CC(=C(C=C2)O)CN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC(=C(C=C1)O)CN(CC)CC)/C2=CC(=C(C=C2)O)CN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420245 | |
Record name | 2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol | |
CAS RN |
82058-16-0 | |
Record name | 2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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